NMS-P715 is a potent and selective small molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, also known as TTK. [, , , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of MPS1. [, ] This inhibition disrupts the spindle assembly checkpoint (SAC), a crucial regulatory mechanism during cell division. [, , , ]
In the realm of scientific research, NMS-P715 serves as a valuable tool for investigating the role of MPS1 in various cellular processes, particularly those related to cancer cell biology. [, , , ] Its ability to selectively target MPS1 enables researchers to study the downstream effects of MPS1 inhibition, providing insights into cancer cell proliferation, survival, and response to other therapeutic interventions. [, , , , ]
NMS-P715 is a potent inhibitor of the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential applications in cancer therapy, particularly in targeting various cancer cell lines. NMS-P715 operates by disrupting the normal function of Mps1, leading to impaired cell cycle regulation and increased apoptosis in tumor cells.
NMS-P715 was developed as part of a series of research efforts focused on identifying selective inhibitors of Mps1 kinase. The compound is characterized by its chemical structure, which includes a diethylphenyl group and a trifluoromethoxy moiety, contributing to its binding affinity and selectivity for Mps1 over other kinases.
NMS-P715 is classified as a small molecule kinase inhibitor. It specifically targets the Mps1 kinase, which is involved in the regulation of the spindle assembly checkpoint, making it a candidate for therapeutic interventions in cancers that exhibit dysregulated mitotic processes.
The synthesis of NMS-P715 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The detailed synthetic pathway has not been fully disclosed in available literature, but it generally involves:
Technical details about specific reagents and conditions used in each step are often proprietary but can be inferred from similar synthetic methodologies described in related literature .
NMS-P715 has a complex molecular structure characterized by several functional groups that contribute to its binding properties. The molecular formula is , with a molecular weight of approximately 676.73 g/mol.
NMS-P715 primarily undergoes reversible binding interactions with Mps1 kinase. The key reactions include:
Technical details regarding the kinetics of these reactions indicate that NMS-P715 exhibits an IC50 value around 182 nM for Mps1 inhibition, demonstrating significant potency against this target .
The mechanism of action for NMS-P715 involves several key processes:
Relevant data indicate that NMS-P715 demonstrates high selectivity for Mps1 over other kinases, with minimal activity against a panel of 60 kinases tested .
NMS-P715 has several promising applications in scientific research and potential therapeutic contexts:
NMS-P715 (C₃₅H₃₉F₃N₈O₃; CAS 1202055-32-0) is a pyrazolo-quinazoline derivative with a molecular weight of 676.73 g/mol. Its crystal structure reveals three critical domains: a diethylphenyl-carboxamide group anchoring the ATP-binding pocket, a trifluoromethoxyphenyl moiety enabling hydrophobic interactions, and a methylpiperidinyl group facilitating hinge-region binding [4] [8]. This architecture confers high selectivity for monopolar spindle 1 (MPS1/TTK) kinase, a serine/threonine kinase overexpressed in multiple cancers. X-ray crystallography confirms that NMS-P715 binds the "DFG-in" conformation of MPS1, stabilizing the kinase in an inactive state [10]. The compound exhibits >98% purity by HPLC and solubility in DMSO (10 mg/mL), making it suitable for biochemical assays [4] [8].
NMS-P715 functions as a reversible ATP-competitive inhibitor with a Kᵢ of 0.99 nM and an IC₅₀ of 182 nM against full-length human MPS1 [1] [8]. Kinetic studies demonstrate time-dependent inhibition, consistent with induced-fit binding mechanisms. Selectivity profiling across 60 kinases reveals exceptional specificity: Only three kinases (CK2, IC₅₀=5.7 μM; MELK, IC₅₀=6.01 μM; NEK6, IC₅₀=6.02 μM) show inhibition below 10 μM, while critical mitotic kinases (PLK1, Aurora A/B, CDK1) remain unaffected [1] [4] [9]. This selectivity arises from NMS-P715’s unique interaction with MPS1’s hinge region (residues Glu603 and Cys604) and the hydrophobic pocket formed by Leu654, Leu667, and Val682 [10].
Table 1: Kinase Selectivity Profile of NMS-P715
Kinase | IC₅₀ (μM) | Selectivity Fold vs. MPS1 |
---|---|---|
MPS1 | 0.000182 | 1 |
CK2 | 5.7 | 31,318 |
MELK | 6.01 | 33,022 |
NEK6 | 6.02 | 33,077 |
PLK1 | >10 | >54,945 |
Aurora A | >10 | >54,945 |
Molecular dynamics (MD) simulations (200 ns trajectories) elucidate resistance mechanisms and binding stability. Wild-type MPS1 (MPS1ᴹᵀ) complexes with NMS-P715 exhibit RMSD fluctuations <2.6 Å, indicating high stability. In contrast, the C604Y mutation induces conformational shifts in the kinase hinge region, reducing hydrophobic contacts and increasing ligand dissociation rates [6] [10]. Binding free energy calculations (MM/GBSA) reveal that resistance mutations (C604Y/F/W) destabilize NMS-P715 primarily through:
NMS-P715 abrogates SAC function by disrupting MPS1-dependent phosphorylation cascades. At 65 nM (EC₅₀), it overrides nocodazole-induced mitotic arrest in U2OS cells, forcing premature anaphase onset within 15.7 ± 2.3 min vs. 52.3 ± 33.1 min in controls [1] [6]. Mechanistically, NMS-P715:
NMS-P715 triggers catastrophic chromosome segregation errors by compromising SAC-mediated error correction. At 100 nM, it induces:
Table 2: Cellular Effects of NMS-P715 Across Cancer Models
Cell Line | Phenotype | NMS-P715 Concentration | Key Metrics |
---|---|---|---|
U2OS | SAC override | 100 nM | Mitotic duration: 15.7 min (vs. 52.3 min control) [6] |
HCT-116 | Autophos. inhibition | 0.16 μM | 84% reduction in Myc-MPS1 pT676 [1] [9] |
A2780 | Antiproliferation | 1 μM | IC₅₀ = 1 μM (CellTiter-Glo) [1] |
PDAC cells | Apoptosis | 1 μM | Caspase-3 activation; 40% growth inhibition [7] |
CCA cells | Migration suppression | 0.5 μM | 60% reduction in invasion (Boyden chamber) [5] |
These effects are tumor-selective: Normal mesenchymal stem cells tolerate NMS-P715 (IC₅₀ >5 μM) due to lower basal MPS1 expression and robust G₁/S checkpoints [7]. Xenograft studies confirm that NMS-P715 (90 mg/kg/day oral) inhibits A2780 ovarian tumor growth by 53% without inducing weight loss, validating its therapeutic window [3] [8]. Synergy with gemcitabine (CI=0.3–0.5 in cholangiocarcinoma) further supports targeting MPS1-dependent aneuploidy in genomically unstable tumors [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7